6alpha-Methyl-9alpha-fluoroprednisolone

Overview

Description

Synthesis Analysis

The synthesis of 6alpha-Methyl-9alpha-fluoroprednisolone-related compounds has been explored in the context of creating labeled steroids for research purposes. One study describes the preparation of 21-diazo-9 alpha-fluoro-16 alpha-methyl-21-deoxy-[1,2(n)-3H]prednisolone, a compound closely related to 6alpha-Methyl-9alpha-fluoroprednisolone. The synthesis involved the oxidation of [1,2(n)-3H]Dexamethasone with cupric acetate and air to yield the 21-aldehyde. This intermediate was then converted to the corresponding 21-oxime and subsequently reacted with chloroamine to produce the diazo derivative with a specific activity of 25--26 Ci/mmol and a yield of 25--35% .

Molecular Structure Analysis

A theoretical study has been conducted on the structural, conformational, and electronic properties of prednisolone and its fluorinated derivatives, including 6alpha-fluoroprednisolone and 9alpha-fluoroprednisolone. Using MNDO and AM1 semiempirical molecular orbital calculations, the study found that 6alpha-fluoroprednisolone is more stable than 9alpha-fluoroprednisolone by about 7 kcal/mol. The research also calculated other molecular properties such as volume, surface, dipole, and partition coefficients. These properties were instrumental in understanding the "synergistic effect" observed in the 6alpha,9alpha-difluoro derivatives, which exhibit enhanced anti-inflammatory activity. The effect was attributed to a combination of enthalpic, entropic, and kinetic factors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6alpha-Methyl-9alpha-fluoroprednisolone derivatives are complex and require precise control over reaction conditions. The conversion of the 21-aldehyde to the 21-oxime and the subsequent formation of the diazo compound are critical steps that determine the yield and specific activity of the final product. These reactions are indicative of the intricate chemistry that underlies the synthesis of fluorinated steroids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6alpha-Methyl-9alpha-fluoroprednisolone and its derivatives are crucial for their biological activity and pharmacokinetics. The theoretical study that calculated molecular properties such as volume, surface, and dipole moments provides insights into the drug's behavior in biological systems. For instance, partition coefficients can predict the compound's solubility and distribution within the body, which are essential parameters for drug efficacy and safety .

Clinical Relevance

In a clinical context, a controlled trial involving 6-methylprednisolone, a compound similar to 6alpha-Methyl-9alpha-fluoroprednisolone, was conducted on patients with alcoholic hepatitis. The study did not find a significant difference in mortality between steroid-treated patients and those who received a placebo. However, the feasibility of liver biopsy at selection was a critical factor, with a much lower mortality rate observed when the procedure was possible. This study highlights the importance of patient selection and monitoring in clinical trials involving corticosteroids .

Scientific Research Applications

Synthesis and Pharmacological Evaluations

6alpha-Methyl-9alpha-fluoroprednisolone, a potent anti-inflammatory steroid, has been studied for its pharmacological activities and minimal systemic adverse effects. A study by Park et al. (2006) investigated its derivatives, synthesized based on the antedrug concept, which showed significant binding affinity to glucocorticoid receptors and inhibited lipopolysaccharide-induced nitric oxide production in macrophage cells. These compounds demonstrated anti-inflammatory effects comparable to prednisolone, supporting the antedrug concept where systemic adverse effects are reduced due to rapid hydrolysis to inactive metabolites in the systemic circulation (Park et al., 2006).

Stability-Indicating RP-HPLC Method

Betamethasone, closely related to 6alpha-Methyl-9alpha-fluoroprednisolone, has been studied for its stability and related compounds using reverse-phase high-performance liquid chromatography (RP-HPLC). The study by Fu et al. (2010) provided a method to separate and quantitate low levels of betamethasone-related compounds, demonstrating the stability-indicating capability of this method for related steroids (Fu et al., 2010).

Effects on Linear Growth

A study by Laron and Pertzelan (1968) examined the impact of 6alpha-Methyl-9alpha-fluoroprednisolone (Alphadrol) on linear growth in children with congenital adrenal virilism and Addison's disease. The findings indicated that Alphadrol significantly suppressed linear growth, highlighting the need for careful consideration of its effects in pediatric treatments (Laron & Pertzelan, 1968).

Influence on Infections

A study on fluocortin butylester, a compound with structural similarities to 6alpha-Methyl-9alpha-fluoroprednisolone, investigated its influence on generalized infections in animal models. Kessler et al. (1977) found that even at high dosages, this compound did not depress resistance against microbial infections in mice, suggesting potential applications in infection-resistant treatments (Kessler et al., 1977).

properties

IUPAC Name |

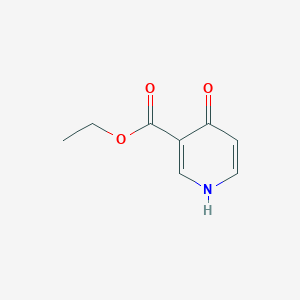

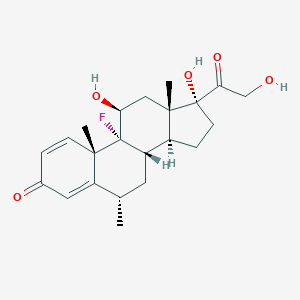

(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-14-5-7-21(28,18(27)11-24)20(14,3)10-17(26)22(16,23)19(2)6-4-13(25)9-15(12)19/h4,6,9,12,14,16-17,24,26,28H,5,7-8,10-11H2,1-3H3/t12-,14-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFOJLJWZNBTBX-MJWISQFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9alpha-Fluoro-6alpha-methylprednisolone | |

CAS RN |

382-52-5 | |

| Record name | 6alpha-Methyl-9alpha-fluoroprednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-48986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-19621 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6.ALPHA.-METHYL-9.ALPHA.-FLUOROPREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2I9Y46AHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.